molecular formula C14H20O8 B1249759 4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one

4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one

Cat. No. B1249759
M. Wt: 316.3 g/mol
InChI Key: VTVARPTUBCBNJX-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one is a natural product found in Eurya japonica, Forsythia viridissima, and other organisms with data available.

Scientific Research Applications

Solubility Studies

Gong et al. (2012) investigated the solubility of various saccharides, including derivatives similar to the compound , in ethanol-water mixtures. They found that solubilities increased with temperature, providing valuable data for biochemical and pharmaceutical applications (Gong, Wang, Zhang, & Qu, 2012).

Structural Analysis

Odabaşoǧlu et al. (2003) performed a detailed study on the structure of similar compounds. They observed strong intramolecular hydrogen bonds in these molecules, which can be crucial for understanding their chemical behavior and potential applications (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).

Electrochemical Properties

Çakır et al. (2005) characterized similar compounds through electrochemical methods, providing insights into their potential for electrochemical applications, such as sensors or catalysts (Çakır, BİÇer, Odabaşoǧlu, & Albayrak, 2005).

Oxidation Mechanisms

Pan et al. (1993) explored the oxidation of cyclohexadiene compounds by hydroxyl radicals. This research helps in understanding the chemical reactivity of such compounds under oxidative stress, relevant in fields like environmental chemistry and pharmacology (Pan, Schuchmann, & Sonntag, 1993).

Synthesis and Applications

Kozmin et al. (2003) studied the synthesis of cyclohexenone derivatives, which are structurally related to the compound of interest. This research contributes to synthetic chemistry, providing methods to create complex organic molecules (Kozmin, He, & Rawal, 2003).

Vibrational Spectroscopy

Aydın & Özpozan (2020) conducted a vibrational spectroscopic study of a compound similar to the one . Their research provides valuable data on molecular vibrations and interactions, useful in materials science and molecular diagnostics (Aydın & Özpozan, 2020).

Molecular Docking in Diabetes Management

Muthusamy & Krishnasamy (2016) explored the role of a similar compound in regulating blood glucose levels, utilizing molecular docking studies. This research is significant in the development of new therapeutic agents for diabetes (Muthusamy & Krishnasamy, 2016).

properties

Product Name

4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one

Molecular Formula

C14H20O8

Molecular Weight

316.3 g/mol

IUPAC Name

4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

VTVARPTUBCBNJX-UJPOAAIJSA-N

Isomeric SMILES

C1=CC(C=CC1=O)(CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O

synonyms

cornoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
Reactant of Route 2
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
Reactant of Route 3
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
Reactant of Route 4
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
Reactant of Route 5
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
Reactant of Route 6
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one

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